Desacetyl Diltiazem-d6 hydrochloride

Description

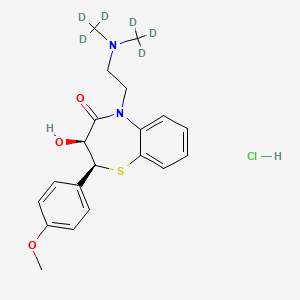

Desacetyl Diltiazem-d6 hydrochloride is a deuterated analog of desacetyl diltiazem hydrochloride, a major metabolite of the calcium channel blocker diltiazem. The parent compound, diltiazem, undergoes hepatic metabolism via CYP3A4 and CYP2D6 to form metabolites, including desacetyl diltiazem, N-desmethyl diltiazem, and O-desacetyl-N-desmethyl diltiazem . Desacetyl diltiazem retains pharmacological activity but exhibits distinct pharmacokinetic properties, such as accumulation in individuals with the CYP2D6 10/10 genotype . The deuterated form (d6) is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays due to its isotopic stability, enabling precise quantification of diltiazem and its metabolites in biological matrices .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H25ClN2O3S |

|---|---|

Molecular Weight |

415.0 g/mol |

IUPAC Name |

(2S,3S)-5-[2-[bis(trideuteriomethyl)amino]ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride |

InChI |

InChI=1S/C20H24N2O3S.ClH/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14;/h4-11,18-19,23H,12-13H2,1-3H3;1H/t18-,19+;/m1./s1/i1D3,2D3; |

InChI Key |

XNQWAVFYFJXSHD-REKBVVSDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC)C([2H])([2H])[2H].Cl |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials and Precursors

Desacetyl Diltiazem-d6 hydrochloride is synthesized from Diltiazem or its intermediates. The parent compound, Diltiazem hydrochloride (C$${22}$$H$${26}$$N$$2$$O$$4$$S·HCl), undergoes deacetylation to yield Desacetyl Diltiazem, which is subsequently deuterated. Key precursors include:

Deacetylation Process

The acetyl group at the 3-position of Diltiazem is removed via hydrolysis. A common method involves:

Deuterium Labeling

Deuterium incorporation occurs at the dimethylamino group. Two primary strategies are employed:

- Isotopic Exchange :

- Synthesis from Deuterated Intermediates :

Table 1: Comparison of Deuterium Labeling Methods

| Method | Reagents | Temperature | Yield | Isotopic Purity |

|---|---|---|---|---|

| Isotopic Exchange | (CD$$3$$)$$2$$NH, Pd/C | 60–70°C | 85–90% | >95% |

| Intermediate Alkylation | C$$4$$H$${10}$$D$$_6$$ClN·HCl | 80–90°C | 88% | >95% |

Industrial-Scale Production and Optimization

Solvent Systems and Catalysts

Industrial synthesis prioritizes solvent recovery and minimal waste:

Process Modifications for Stability

To prevent degradation (e.g., o-deacetylation):

- Ethanol Stabilization : Adding 1–2% ethanol to aqueous solutions inhibits hydrolysis, maintaining >95% assay purity over 12 months at 2–8°C.

- pH Control : Buffering at pH 3.5–4.5 with citric acid minimizes impurity formation (<0.5% desacetyl diltiazem).

Table 2: Stability Profile of this compound

| Condition | Assay Purity | Total Impurities | Desacetyl Impurity |

|---|---|---|---|

| 2–8°C, 12 months | 95–105% | <1.5% | <0.3% |

| 25°C/60% RH, 6 months | 90–110% | <2.0% | <0.5% |

Purification and Quality Control

Chromatographic Techniques

Challenges and Innovations

Mitigating Isotopic Dilution

Deuterium loss during synthesis is addressed by:

Chemical Reactions Analysis

Types of Reactions

Deacetyldiltiazem-d6 (hydrochloride) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Analytical Chemistry

Desacetyl Diltiazem-d6 is extensively used in analytical methods such as:

- Mass Spectrometry : Its deuterium labeling allows for precise quantification and differentiation from non-labeled compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : The presence of deuterium improves spectral resolution and provides insights into molecular dynamics.

| Application | Method | Purpose |

|---|---|---|

| Mass Spectrometry | Quantification | Accurate measurement of drug concentration |

| NMR Spectroscopy | Structural Analysis | Understanding molecular interactions |

Pharmacokinetics

The compound plays a significant role in pharmacokinetic studies, where it aids in understanding the absorption, distribution, metabolism, and excretion of drugs. Notably, research indicates that Desacetyl Diltiazem-d6 has a higher affinity for cytochrome P450 enzymes, particularly CYP2D6, compared to its parent compound diltiazem .

- Key Findings :

- Estimated Michaelis-Menten constant () for CYP2D6-mediated metabolism is approximately 5 µM.

- Differential metabolic pathways are critical for understanding individual variability in drug efficacy.

Biological Studies

Desacetyl Diltiazem-d6 is also utilized in biological research to explore metabolic pathways and enzyme kinetics. Its role as a calcium channel blocker provides insights into cardiovascular pharmacology:

- Mechanism of Action : Inhibits calcium ion influx into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced blood pressure.

| Biological Effect | Description |

|---|---|

| Vasodilation | Relaxation of vascular smooth muscle |

| Negative Inotropic Effect | Reduction in cardiac contractility |

Hypertension Management

A clinical study demonstrated that treatment with diltiazem (and by extension its metabolites like Desacetyl Diltiazem-d6) resulted in significant reductions in both systolic and diastolic blood pressure over a 12-week period.

Arrhythmias

Another case reported successful management of paroxysmal supraventricular tachycardia using diltiazem derivatives, highlighting the therapeutic potential of Desacetyl Diltiazem-d6 in treating heart rhythm disorders.

Mechanism of Action

The mechanism of action of Deacetyldiltiazem-d6 (hydrochloride) is similar to that of Deacetyldiltiazem hydrochloride. It primarily acts by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₂₀H₂₄N₂O₃S·HCl (with six deuterium atoms substituting hydrogen at specific positions).

- Molecular Weight : ~415.0 (exact weight depends on deuterium substitution sites).

- Storage : Requires protection from light and storage in tightly closed containers at room temperature .

Comparison with Structurally Related Compounds

Desacetyl diltiazem-d6 hydrochloride is compared below with other diltiazem metabolites and analogs.

Table 1: Structural and Analytical Comparison of Diltiazem Metabolites

Chromatographic Behavior

Desacetyl diltiazem hydrochloride exhibits distinct chromatographic properties compared to other compounds:

- Relative Retention Time (RRT) : 1.2 vs. fluconazole (RRT = 1.0) under LC-UV conditions (Column: L1, Flow: 1 mL/min) .

- Resolution Requirements : NLT 10.0 between fluconazole and desacetyl diltiazem peaks, ensuring precise impurity detection in fluconazole formulations .

- Column Efficiency : ≥30,000 theoretical plates for fluconazole, highlighting stringent system suitability criteria .

Pharmacokinetic and Metabolic Differences

Pharmacogenomic Insights

- CYP2D6 polymorphisms significantly impact desacetyl diltiazem levels, necessitating personalized therapeutic monitoring in populations with high CYP2D6 10/10 prevalence .

Biological Activity

Desacetyl Diltiazem-d6 hydrochloride is a stable isotope-labeled derivative of diltiazem, a well-known calcium channel blocker used primarily in the treatment of hypertension and various cardiac conditions. This article delves into the biological activities of Desacetyl Diltiazem-d6, including its pharmacological properties, metabolic pathways, and potential therapeutic applications.

This compound has the following chemical properties:

- Molecular Formula : C20H19D6ClN2O3S

- Molecular Weight : 414.98 g/mol

- CAS Number : 96252-32-3

These properties are crucial for understanding its behavior in biological systems and its interactions with various enzymes and receptors.

As a calcium channel blocker, Desacetyl Diltiazem-d6 operates by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle. This mechanism leads to:

- Vasodilation : Relaxation of vascular smooth muscle, resulting in decreased peripheral vascular resistance and lower blood pressure.

- Negative Inotropic Effect : Reduction in cardiac contractility, which can be beneficial in managing certain arrhythmias.

Metabolism

The metabolism of Desacetyl Diltiazem-d6 primarily involves cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Research indicates that Desacetyl Diltiazem exhibits a significantly higher affinity for CYP2D6 than for CYP3A4, suggesting that its metabolic pathway differs from that of its parent compound, diltiazem. The estimated Michaelis-Menten constant () for CYP2D6-mediated metabolism is approximately 5 µM, while for CYP3A4 it is around 540 µM . This differential affinity is critical for understanding individual variability in drug metabolism and efficacy.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of diltiazem derivatives, including Desacetyl Diltiazem. In vitro experiments have demonstrated that diltiazem exhibits significant antimicrobial activity against various Gram-positive bacteria, including:

- Staphylococcus epidermidis

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) for these bacteria was found to be as low as 6.25 mg/mL for S. epidermidis, indicating strong antibacterial properties .

Additionally, diltiazem has shown antiviral activity against Coxsackievirus B4 (CoxB4), with an IC50 value of 35.8 µg/mL, suggesting potential applications in treating viral infections .

Pharmacological Effects

Desacetyl Diltiazem-d6 maintains the pharmacological effects typical of diltiazem, including:

- Antihypertensive Effects : Effective in lowering blood pressure through vasodilation.

- Antiarrhythmic Properties : Helpful in managing atrial fibrillation and other supraventricular tachycardias.

Case Studies

Several case studies highlight the clinical relevance of diltiazem and its metabolites:

- Hypertension Management : A study involving patients with essential hypertension demonstrated that treatment with diltiazem led to significant reductions in systolic and diastolic blood pressure over a 12-week period.

- Arrhythmias : Another case reported successful management of paroxysmal supraventricular tachycardia using diltiazem, with patients experiencing fewer episodes post-treatment.

Q & A

Basic Research Questions

Q. What validated chromatographic methods are recommended for separating Desacetyl Diltiazem-d6 hydrochloride from its parent compound and other metabolites?

- Methodological Answer : A gradient HPLC method using a C18 column (5 µm, 4.6 × 250 mm) with UV detection at 254 nm is recommended. The mobile phase combines water and acetonitrile (80:20 initially), adjusted via linear gradient to resolve this compound (relative retention time ~1.2) from fluconazole (RRT 1.0). System suitability requires a resolution (R) ≥10.0, column efficiency ≥30,000 theoretical plates, and tailing factor ≤1.4 . The diluent for sample preparation is a mixture of acetate buffer and methanol (84:16) to ensure solubility and stability .

Q. How should this compound be stored to maintain stability in experimental settings?

- Methodological Answer : The compound must be stored in tightly sealed, light-resistant containers at controlled room temperature (20–25°C) or in a cold place (2–8°C). Evidence indicates that improper drying or exposure to humidity/moisture accelerates degradation. Stability studies suggest a beyond-use date of 60 days post-compounding in oral solutions, though researchers should validate this for specific matrices .

Q. What synthetic pathways are documented for generating this compound as a metabolite reference standard?

- Methodological Answer : this compound is synthesized via enzymatic or chemical hydrolysis of Diltiazem-d6 hydrochloride to remove the acetyl group, followed by deuterium enrichment at specific positions (e.g., methyl groups). Isotopic purity is confirmed using LC-MS/MS, with deuterium incorporation ≥98% to ensure minimal interference in metabolic studies .

Advanced Research Questions

Q. How can researchers resolve co-eluting peaks of this compound and structurally related impurities in complex biological matrices?

- Methodological Answer : Employ orthogonal chromatographic techniques:

- Step 1 : Use a hydrophilic interaction liquid chromatography (HILIC) column with a mobile phase of ammonium formate (10 mM, pH 3.0) and acetonitrile to separate polar metabolites.

- Step 2 : Pair with high-resolution mass spectrometry (HRMS) for isotopic pattern differentiation (e.g., d6 vs. d0 species).

- Validation : Spike recovery experiments in plasma/urine matrices (80–120% recovery, RSD ≤15%) confirm method robustness .

Q. What isotopic labeling strategies are optimal for tracing this compound in pharmacokinetic studies?

- Methodological Answer : Use deuterium-labeled (d6) Desacetyl Diltiazem as an internal standard to correct for matrix effects in LC-MS/MS assays. Key steps:

- Labeling Sites : Deuterate at non-labile positions (e.g., methyl groups on the dimethylaminoethyl side chain) to prevent isotopic exchange .

- Quantification : Calibrate using a six-point curve (0.1–100 ng/mL) with deuterated IS. Cross-validate against unlabeled standards to ensure no ion suppression/enhancement .

Q. How do pH and temperature variations affect the stability of this compound in oral formulations?

- Methodological Answer : Design accelerated stability studies:

- pH Range : Test buffers at pH 3.1–3.9 (mimicking gastric conditions) and pH 6.8 (intestinal). Monitor degradation via HPLC at 40°C/75% RH over 30 days.

- Findings : Degradation products (e.g., oxidized thiazepine ring) increase by 5–10% at pH >4.0, necessitating acidified vehicles for long-term storage .

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s metabolic activity across species?

- Methodological Answer : Apply meta-analysis with mixed-effects models to account for interspecies variability (e.g., CYP3A4 vs. CYP3A12 in humans vs. canines). Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.